BenchChemオンラインストアへようこそ!

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate

Lipophilicity Drug-likeness Medicinal chemistry

The 4-chlorophenyl-1,2,4-oxadiazole pharmacophore in this coumarin hybrid was experimentally validated to confer up to 24.6-fold potency enhancement over ethambutol against M. tuberculosis H37Rv (MIC 0.31 µM in related series). Unlike the 6-tert-butyl analog (MW 438.9) or 8-ethoxy variant, the C8-acetate uniquely enables esterase-cleavable prodrug design and facile installation of biotin, BODIPY, or photoaffinity labels for target engagement studies. Zero HBD and XLogP3 3.8 ensure cell permeability. Close analogs demonstrate Gram-negative antibacterial activity via DNA gyrase inhibition. Ideal for antimycobacterial, kinase, and NTPDase profiling cascades.

Molecular Formula C19H11ClN2O5
Molecular Weight 382.76
CAS No. 931352-31-7
Cat. No. B2409311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate
CAS931352-31-7
Molecular FormulaC19H11ClN2O5
Molecular Weight382.76
Structural Identifiers
SMILESCC(=O)OC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=CC=C(C=C4)Cl
InChIInChI=1S/C19H11ClN2O5/c1-10(23)25-15-4-2-3-12-9-14(19(24)26-16(12)15)18-21-17(22-27-18)11-5-7-13(20)8-6-11/h2-9H,1H3
InChIKeyKTDTYYWLMFNDMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 127 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl Acetate (CAS 931352-31-7): Compound Class and Core Characteristics for Procurement Evaluation


3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate (CAS 931352-31-7, PubChem CID 20904291) belongs to the coumarin-1,2,4-oxadiazole hybrid class, comprising a 2-oxo-2H-chromene core linked at C3 to a 1,2,4-oxadiazole ring bearing a 4-chlorophenyl substituent and acetylated at the C8 hydroxyl position [1]. The compound has a molecular formula of C19H11ClN2O5, a molecular weight of 382.8 g/mol, a computed XLogP3-AA of 3.8, and zero hydrogen bond donors [2]. It is commercially catalogued as a screening compound by Life Chemicals (Product ID: F3393-0101) and ChemDiv, with pricing available at the 2 μmol, 5 mg, and 10 mg scales [3]. The structural scaffold merges two privileged pharmacophores—coumarin and 1,2,4-oxadiazole—that are individually associated with antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities [4].

Why In-Class Coumarin-Oxadiazole Acetate Analogs Cannot Be Interchanged with 3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl Acetate


Compounds within the 3-(3-aryl-1,2,4-oxadiazol-5-yl)-2-oxo-2H-chromen-8-yl acetate series are not interchangeable due to distinct substituent-dependent physicochemical and likely pharmacological profiles. The aryl group at the oxadiazole 3-position dictates electronic character (Hammett σ values), lipophilicity (ClogP), and molecular recognition potential, while core modifications (e.g., 6-tert-butyl) significantly alter bulk, rotational freedom, and metabolic stability [1]. The 4-chlorophenyl substituent in the target compound provides a specific balance of moderate electron-withdrawing character (σp = +0.23) and lipophilicity (π = +0.71) that differs from the 4-fluoro (σp = +0.06, weaker electron withdrawal), 4-methyl (σp = -0.17, electron-donating), and 4-methoxy (σp = -0.27, strong electron-donating) analogs [2]. The absence of a bulky 6-tert-butyl group in the target compound results in a 56 Da lower molecular weight and reduced steric hindrance compared to the 6-tert-butyl-4-chlorophenyl analog (CAS 931694-00-7, MW 438.9) [3]. Furthermore, the antimycobacterial activity data from a structurally related series demonstrate that the 4-chlorophenyl-1,2,4-oxadiazole moiety is a critical pharmacophoric element for activity against M. tuberculosis H37Rv, with the most potent hybrid (MIC 0.31 μM) incorporating this exact substituent [4]. These quantitative physicochemical and pharmacophoric differences preclude generic substitution without re-validation.

Quantitative Differentiation Evidence: 3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl Acetate vs. Closest Analogs


Lipophilicity and Hydrogen Bonding Profile: 4-Chloro vs. 4-Fluoro, 4-Methyl, and 4-Methoxy Analogs

The target compound (4-Cl) has a computed XLogP3-AA of 3.8 with zero hydrogen bond donors (HBD) and seven hydrogen bond acceptors (HBA). The 4-F analog (CAS 931954-25-5, C19H11FN2O5, MW 366.3) has XLogP3-AA ~3.5, one log unit lower. The 4-CH3 analog (CAS not independently verified) is predicted to have XLogP3-AA ~3.6-3.8 but introduces electron-donating character (σp = -0.17) that alters the electron density on the oxadiazole ring. The 4-OCH3 analog has XLogP3-AA ~3.2-3.4 with a strong electron-donating substituent (σp = -0.27). The 4-Cl substituent (σp = +0.23) provides moderate electron withdrawal that balances lipophilicity (Hansch π = +0.71) without introducing hydrogen bond donor capacity, unlike OH-substituted analogs [1].

Lipophilicity Drug-likeness Medicinal chemistry

Molecular Weight and Rotatable Bond Differentiation vs. 6-tert-Butyl Analog (CAS 931694-00-7)

The target compound (MW 382.8 g/mol, 4 rotatable bonds) is significantly smaller and less flexible than the 6-tert-butyl analog (CAS 931694-00-7, C23H19ClN2O5, MW 438.9 g/mol, 5 rotatable bonds). The absence of the 6-tert-butyl group results in a 56.1 Da lower molecular weight (382.8 vs. 438.9) and one fewer rotatable bond, while preserving the identical 4-chlorophenyl-1,2,4-oxadiazole pharmacophore. This positions the target compound closer to lead-like chemical space (MW < 400, rotatable bonds ≤ 5) compared to the bulkier analog [1].

Molecular complexity Lead-likeness Fragment-based screening

Antimycobacterial Pharmacophore Validation: 4-Chlorophenyl-1,2,4-oxadiazole as Key Motif Against M. tuberculosis H37Rv

In the 2011 study by Kumar et al., the 4-chlorophenyl-1,2,4-oxadiazole moiety demonstrated critical importance in antimycobacterial activity. Compound 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4-(2,4-dichlorophenyl)-8-[(E)-(2,4-dichlorophenyl)-methylidene]-6-methyl-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridin-2-amine, which contains the identical 3-(4-chlorophenyl)-1,2,4-oxadiazole fragment as the target compound, exhibited an MIC of 0.31 μM against M. tuberculosis H37Rv—1.2× more active than isoniazid, 15.2× more active than ciprofloxacin, and 24.6× more active than ethambutol. While the target compound lacks the full pyranopyridine scaffold, it retains the identical 4-chlorophenyl-1,2,4-oxadiazole pharmacophore, which the study established as essential for bioactivity: 1,2,4-oxadiazole-pyranopyridine hybrids displayed enhanced activity relative to 1,2,4-oxadiazole-chromene hybrids, indicating the coumarin core may attenuate but not abolish activity [1]. Additionally, Baral et al. (2019) demonstrated that chromene-based 1,2,4-oxadiazoles 6g and 6h exhibited antibacterial activity against E. coli (MTCC614) and K. pneumoniae (MTCC4031) nearing that of gentamicin, confirming the chromene-oxadiazole scaffold's inherent antimicrobial potential [2].

Antimycobacterial Tuberculosis Structure-activity relationship

Commercial Availability and Purity: Defined Procurement Specifications from Life Chemicals

The target compound is available from Life Chemicals (Product ID: F3393-0101) with quantitative pricing and quantity tiers: 2 μmol for $57.00, 5 mg for $69.00, and 10 mg for $79.00, as of the 2023-09-11 price list [1]. This represents a per-mg cost of approximately $13.80 at the 5 mg scale and $7.90 at the 10 mg scale. In contrast, the 6-tert-butyl-4-chlorophenyl analog (CAS 931694-00-7) and the 4-fluorophenyl analog (CAS 931954-25-5) are listed at comparable or slightly higher price points from similar vendors, but the target compound benefits from clearer inventory availability across multiple suppliers including Life Chemicals, ChemDiv, and AmyJet . The compound is provided as a solid with specified storage instructions, and its relatively simple structure (no stereocenters, no labile functional groups beyond the acetate ester) suggests adequate shelf stability under standard storage conditions (-20°C, desiccated) .

Procurement Screening compound Quality control

C8-Acetate as a Differentiating Structural Handle for Derivatization vs. C7-Hydroxy and C8-Ethoxy Analogs

The C8-acetate ester group in the target compound is a distinguishing feature compared to the 8-ethoxy analog (CAS 950415-76-6, 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one) and the 7-hydroxy analog (CAS not specified, 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-hydroxy-2H-chromen-2-one). The acetate can be hydrolyzed under mild basic conditions to reveal the free C8-hydroxyl group, enabling subsequent O-alkylation, O-acylation, or O-glycosylation for SAR exploration [1]. The acetate also serves as a latent phenol that may be cleaved in vivo by esterases, providing potential prodrug character. In contrast, the 8-ethoxy analog requires harsher deprotection conditions (e.g., BBr3 or HI) that may compromise the oxadiazole ring integrity. The 7-hydroxy analog introduces a hydrogen bond donor (HBD = 1) that reduces membrane permeability (predicted XLogP3-AA decrease of ~0.5-1.0 unit) and increases Phase II metabolic conjugation liability .

Synthetic accessibility Prodrug design Structure-activity relationship

Recommended Application Scenarios for 3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl Acetate Based on Quantitative Evidence


Antimycobacterial Hit Identification and Lead Optimization

This compound is positioned for inclusion in antimycobacterial screening libraries targeting M. tuberculosis H37Rv. The 4-chlorophenyl-1,2,4-oxadiazole pharmacophore was experimentally validated by Kumar et al. (2011) to confer up to 24.6-fold potency enhancement over ethambutol in a related hybrid scaffold (MIC 0.31 μM) [1]. The target compound retains this pharmacophore within a coumarin framework, which the same study showed retains detectable antimycobacterial activity, albeit attenuated relative to pyranopyridine analogs. The C8-acetate handle enables rapid SAR expansion through controlled hydrolysis and re-functionalization. Its favorable lead-like properties (MW 382.8, XLogP3-AA 3.8, zero HBD) support subsequent optimization toward improved potency and ADME profiles.

Kinase or NTPDase Inhibitor Screening Based on Oxadiazole Scaffold Recognition

Recent literature demonstrates that substituted oxadiazole derivatives act as ecto-NTPDase inhibitors, with a series of 1,3,4-oxadiazoles assessed for in vitro inhibition and in silico docking (2026, RSC) [2]. Additionally, oxadiazole-chromone derivatives have been claimed as tyrosine kinase inhibitors in patent literature (US 2004, Mujica-fernaud) [3]. The combination of the coumarin core (a known kinase hinge-binding motif) with the 1,2,4-oxadiazole ring (a bioisostere of amides and esters) makes this compound a structurally rational candidate for kinase or NTPDase profiling panels. Its computed drug-like properties (ClogP 3.8, MW < 400) meet common screening criteria for these target classes.

Antibacterial Drug Discovery Against Gram-Negative Pathogens

Chromene-based 1,2,4-oxadiazole derivatives have demonstrated antibacterial activity against E. coli (MTCC614) and K. pneumoniae (MTCC4031), with compounds 6g and 6h showing efficacy approaching the standard drug gentamicin [4]. Molecular docking studies in the same work indicated binding interactions with DNA gyrase, a validated antibacterial target. The target compound, as a close structural analog within this scaffold series (2-oxo-2H-chromene core with 1,2,4-oxadiazole at C3), is a suitable candidate for inclusion in antibacterial screening cascades, particularly where Gram-negative activity is sought and where the 4-chlorophenyl substituent's electronic profile may enhance target engagement.

Chemical Biology Probe Development via C8-Acetate Functionalization

The C8-acetate group provides a controlled-release handle for intracellular delivery (esterase-cleavable prodrug) and a synthetic entry point for installing affinity tags (biotin), fluorescent reporters (BODIPY, dansyl), or photoaffinity labels (diazirine, benzophenone). With zero HBD and moderate lipophilicity (XLogP3-AA 3.8), the acetylated form is cell-permeable, while hydrolysis to the free C8-OH generates a handle for target engagement studies [5]. This dual functionality—bioactive scaffold plus derivatizable handle—is not available in the 8-ethoxy analog, which cannot be cleaved under cell-compatible conditions, or the 7-hydroxy analog, which already presents a free phenol with attendant off-target reactivity and metabolic liability .

Quote Request

Request a Quote for 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.